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molecular formula C12H12O3 B8751495 2H-1-Benzopyran, 3-acetyl-7-methoxy- CAS No. 57543-55-2

2H-1-Benzopyran, 3-acetyl-7-methoxy-

Cat. No. B8751495
M. Wt: 204.22 g/mol
InChI Key: IXPOUIHJJIXKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04975455

Procedure details

1.52 g (10 mmol) of 2-hydroxy-4-methoxybenzaldehyde, 0.66 g (10 mmol) of 3-oxo-1-butene and 0.79 g (10 mmol) of pyridine are added at room temperature and with mechanical stirring to a suspension of 0.14 g (1 mmol) of potassium carbonate in 100 ml of dimethylformamide. The mixture is brought to reflux while magnetic stirring is maintained for 6 hours. The reaction medium is then poured into 200 ml of 0.5 N aqueous sodium hydroxide solution and thereafter extracted three times with 100 ml of diethyl ether. The organic phases are combined, washed twice with 100 ml of saturated aqueous sodium chloride solution and dried. The solvents are evaporated off and the product is purified by chromatography (see Table Al)
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:3]=1[CH:4]=O.[O:12]=[C:13]([CH3:16])[CH:14]=[CH2:15].N1C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+]>CN(C)C=O>[CH3:11][O:10][C:8]1[CH:9]=[C:2]2[C:3]([CH:4]=[C:14]([C:13](=[O:12])[CH3:16])[CH2:15][O:1]2)=[CH:6][CH:7]=1 |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)OC
Name
Quantity
0.66 g
Type
reactant
Smiles
O=C(C=C)C
Name
Quantity
0.79 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.14 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
while magnetic stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 100 ml of diethyl ether
WASH
Type
WASH
Details
washed twice with 100 ml of saturated aqueous sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated off
CUSTOM
Type
CUSTOM
Details
the product is purified by chromatography (see Table Al)

Outcomes

Product
Name
Type
Smiles
COC1=CC=C2C=C(COC2=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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